molecular formula C17H19ClN2S B14736289 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine CAS No. 5472-80-0

1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine

Cat. No.: B14736289
CAS No.: 5472-80-0
M. Wt: 318.9 g/mol
InChI Key: AAFHAVRXFCDWJN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-chlorophenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, phenylthiomethyl chloride, and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Synthetic Route: The 4-chlorobenzyl chloride is reacted with piperazine to form 1-(4-chlorophenyl)piperazine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: Lacks the phenylsulfanylmethyl group, which may result in different biological activities and chemical properties.

    1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-chlorophenyl group, which may also lead to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

5472-80-0

Molecular Formula

C17H19ClN2S

Molecular Weight

318.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(phenylsulfanylmethyl)piperazine

InChI

InChI=1S/C17H19ClN2S/c18-15-6-8-16(9-7-15)20-12-10-19(11-13-20)14-21-17-4-2-1-3-5-17/h1-9H,10-14H2

InChI Key

AAFHAVRXFCDWJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CSC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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